molecular formula C19H21N5O B2864777 N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide CAS No. 894068-52-1

N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide

Numéro de catalogue: B2864777
Numéro CAS: 894068-52-1
Poids moléculaire: 335.411
Clé InChI: PAXHWANCSPKWSD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide is a complex organic compound belonging to the class of phenylpyridazines[_{{{CITATION{{{1{N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl ...](https://go.drugbank.com/drugs/DB04154). This compound features a triazolo[4,3-b]pyridazine core substituted with a phenyl group and a cyclohexanecarboxamide moiety[{{{CITATION{{{_1{N-Methyl-N-3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl ...

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazine and appropriate diketone precursors

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and a suitable electrophile.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Applications De Recherche Scientifique

Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. In biological research, it has been studied for its potential as a dual inhibitor of c-Met and Pim-1, which are involved in cancer progression.

Medicine: The compound has shown promise in preclinical studies for its antitumor activity. It has been evaluated for its ability to inhibit excessive lung inflammatory reactions and metastasis of lung cancer[_{{{CITATION{{{_3{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.

Industry: In the pharmaceutical industry, this compound is being explored for its potential use in the development of new therapeutic agents[_{{{CITATION{{{_3{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents. Its unique structure and biological activity make it a valuable candidate for drug discovery and development.

Mécanisme D'action

The mechanism by which N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide exerts its effects involves the inhibition of specific molecular targets. The compound interacts with c-Met and Pim-1, leading to the suppression of their kinase activities. This inhibition disrupts signaling pathways involved in cell proliferation and survival, thereby exerting antitumor effects.

Comparaison Avec Des Composés Similaires

  • N-methyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide

  • N-methyl-N-[3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl]acetamide

Uniqueness: N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide stands out due to its unique cyclohexanecarboxamide moiety, which contributes to its distinct biological activity and potential therapeutic applications[_{{{CITATION{{{_3{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : N-methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
  • Molecular Formula : C20_{20}H17_{17}N5_5O
  • Molecular Weight : 343.38 g/mol
  • CAS Number : 108825-65-6

The compound is part of a broader class of pyridazine derivatives that have shown various biological activities. The triazolo-pyridazine structure is known to interact with multiple biological targets:

  • Anticancer Activity : Research indicates that compounds with triazolo-pyridazine scaffolds exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells, showing IC50_{50} values in the micromolar range, indicative of promising anticancer properties .
  • Antimicrobial Properties : Pyridazine derivatives have demonstrated antibacterial and antifungal activities. Studies have reported that certain compounds effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi. For example, specific derivatives were found to be effective against E. coli and Candida albicans, highlighting their potential as antimicrobial agents .
  • Enzyme Inhibition : Some studies have focused on the inhibition of key enzymes such as acetylcholinesterase and butyrylcholinesterase, which are important in neurodegenerative disorders. Compounds derived from this class have shown to possess moderate to high inhibitory activity against these enzymes .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50_{50} (μM)Reference
AnticancerA5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33
AntibacterialE. coliVaries
AntifungalC. albicansVaries
Enzyme InhibitionAcetylcholinesteraseModerate

Notable Research Findings

  • Cytotoxicity Studies : A study focusing on novel triazolo-pyridazine derivatives revealed that compound 12e exhibited significant cytotoxicity against cancer cell lines with an IC50_{50} comparable to established anticancer drugs like Foretinib .
  • Antimicrobial Efficacy : In a series of experiments evaluating the antimicrobial properties of pyridazine derivatives, several compounds showed potent activity against both bacterial and fungal strains, suggesting their utility in treating infections caused by resistant pathogens .
  • Neuroprotective Potential : The enzyme inhibition studies suggest that these compounds may have neuroprotective effects due to their ability to inhibit enzymes linked to neurodegenerative diseases .

Propriétés

IUPAC Name

N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-13-21-22-18-12-11-17(23-24(13)18)14-7-9-16(10-8-14)20-19(25)15-5-3-2-4-6-15/h7-12,15H,2-6H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXHWANCSPKWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.